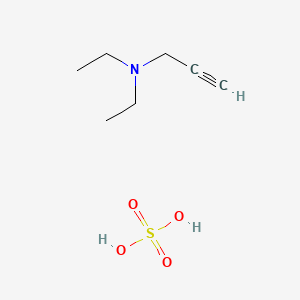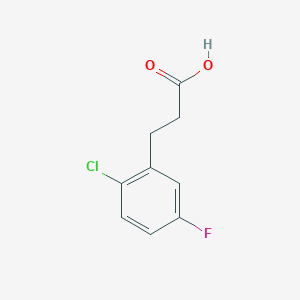
3-(2-Chloro-5-fluorophenyl)propanoic acid
Overview
Description
3-(2-Chloro-5-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: The synthesis of this compound typically begins with the aromatic substitution of a suitable phenyl derivative. For instance, starting with 2-chloro-5-fluorobenzene, a Friedel-Crafts acylation reaction can be employed to introduce the propanoic acid moiety.
Grignard Reaction: Another method involves the use of a Grignard reagent. The reaction of 2-chloro-5-fluorobenzyl chloride with magnesium in the presence of an ether solvent forms the Grignard reagent, which can then be reacted with carbon dioxide to yield the desired propanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Grignard reactions, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Amines, thiols, and other nucleophiles
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
3-(2-Chloro-5-fluorophenyl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as polymers or coatings.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-fluorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
3-(2-Chlorophenyl)propanoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-(2-Fluorophenyl)propanoic acid:
3-(3-Fluorophenyl)propanoic acid: The fluorine atom is positioned differently, which can influence the compound’s overall behavior.
Uniqueness: 3-(2-Chloro-5-fluorophenyl)propanoic acid is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
3-(2-chloro-5-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGDAQDQDCTCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B3287630.png)
![ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate](/img/structure/B3287635.png)
![ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate](/img/structure/B3287641.png)
![3-{[4-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B3287648.png)
![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B3287669.png)
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B3287672.png)
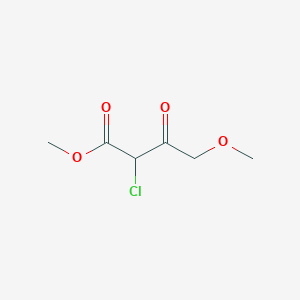
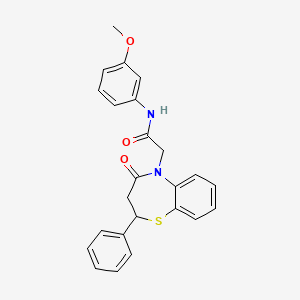
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3287688.png)
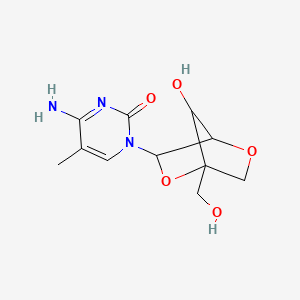
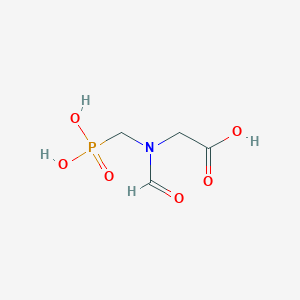
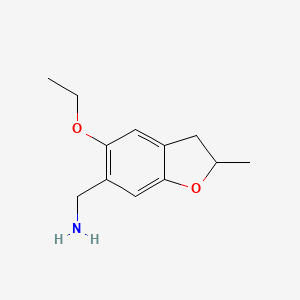
![2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3287740.png)
